molecular formula C17H16N4O4S2 B4273207 methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate CAS No. 590358-32-0

methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate

Cat. No.: B4273207
CAS No.: 590358-32-0
M. Wt: 404.5 g/mol
InChI Key: XKNRBADSIXUHCW-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and furan positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

Industry

    Material Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity, while the furan and thiophene rings can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate
  • Methyl 2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Uniqueness

  • Functional Group Diversity : The presence of multiple functional groups, including triazole, furan, and thiophene rings, makes this compound unique.
  • Biological Activity : Its potential biological activities, such as enzyme inhibition and antimicrobial properties, distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-3-7-21-14(12-5-4-8-25-12)19-20-17(21)27-10-13(22)18-15-11(6-9-26-15)16(23)24-2/h3-6,8-9H,1,7,10H2,2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNRBADSIXUHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108606
Record name Methyl 2-[[2-[[5-(2-furanyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590358-32-0
Record name Methyl 2-[[2-[[5-(2-furanyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590358-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-[[5-(2-furanyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate

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